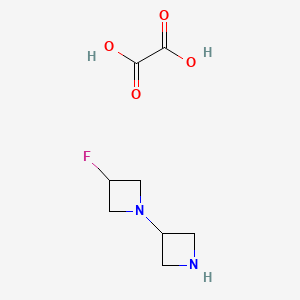
3,5-Difluoropyridine-2-carbonyl chloride
Descripción general
Descripción
3,5-Difluoropyridine-2-carbonyl chloride is a chemical compound with the CAS Number: 1048340-35-7 . It has a molecular weight of 177.54 and its IUPAC name is 3,5-difluoro-2-pyridinecarbonyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H2ClF2NO . The InChI code for this compound is 1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 156.8±35.0 °C and its predicted density is 1.511±0.06 g/cm3 . The predicted pKa value is -4.39±0.10 .Aplicaciones Científicas De Investigación
Synthesis and X-ray Determination
- Application: The triflate salt precursor, crucial for synthesizing 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP), is used in radiolabeling peptides for positron emission tomography (PET) in nuclear medicine. The PyTFP-precursor's synthesis involves the displacement of a Cl atom, critical for successful radioisotopic incorporation and radiochemical yields. The structural determination by X-ray crystallography confirms the anion exchange of chloride with triflate (Davis & Fettinger, 2018).
Novel Compounds and Functionalization
- Application: The concept of "regioexhaustive substitution" has been applied to fluorinated pyridines, including 2,3-difluoropyridine, allowing selective metalation and subsequent carboxylation. This process facilitates the synthesis of several fluorinated pyridinecarboxylic acids (Bobbio & Schlosser, 2005).
Catalytic Activities
- Application: Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes have been synthesized. These complexes have shown catalytic activities in hydrogen transfer reactions of ketones, demonstrating their potential in catalysis (Cheng et al., 2009).
Electrocatalytic Applications
- Application: An iron(III) chloride compound of 6,6'-di(3,5-di-tert-butyl-2-hydroxybenzene)-2,2'-bipyridine mediates the 2e- reductive disproportionation of CO2 to CO and carbonate under electrochemically reducing conditions. This highlights its potential use in CO2 reduction and electrocatalysis (Nichols et al., 2018).
Synthesis of New Heterocyclic Compounds
- Application: New reactive heterocyclic building blocks, such as 2H-Azirine-2-carbonyl azides, were synthesized by reacting sodium azide with 2H-azirine-2-carbonyl chlorides. These compounds are useful in forming various novel structures, including benzo- and hetero-fused pyridinones, demonstrating their utility in the synthesis of new heterocyclic compounds (Funt et al., 2020).
Electrophile Coupling
- Application: The cross-electrophile coupling of aryl chlorides with alkyl chlorides, including compounds related to 3,5-difluoropyridine-2-carbonyl chloride, represents a significant advancement. This process enables the production of a diverse range of compounds, highlighting its importance in synthetic chemistry (Kim et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-difluoropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCZGABKNKALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)




![Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1407574.png)